
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane is a synthetic organic compound with the molecular formula C14H25NO2. This compound is known for its unique bicyclic structure, which includes a norbornane ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane involves several steps. One common method includes the reaction of 3-methylnorbornane with propionyl chloride in the presence of a base to form the propionyl derivative. This intermediate is then reacted with 2-hydroxyethylamine under controlled conditions to yield the final product. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other nucleophiles like halides or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific enzymes or pathways involved in disease states.
Mecanismo De Acción
The mechanism of action of 2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-(N-Propionyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane can be compared with other similar compounds, such as:
2-(N-Acetyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane: This compound has an acetyl group instead of a propionyl group, which can influence its reactivity and biological activity.
2-(N-Butyryl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane: The butyryl derivative has a longer carbon chain, affecting its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Propiedades
Número CAS |
36398-78-4 |
|---|---|
Fórmula molecular |
C14H25NO2 |
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]propanamide |
InChI |
InChI=1S/C14H25NO2/c1-3-14(17)15(6-7-16)9-13-10(2)11-4-5-12(13)8-11/h10-13,16H,3-9H2,1-2H3 |
Clave InChI |
YTOGJSAVUCOBCI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(CCO)CC1C(C2CCC1C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


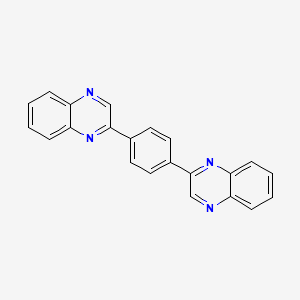

![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)
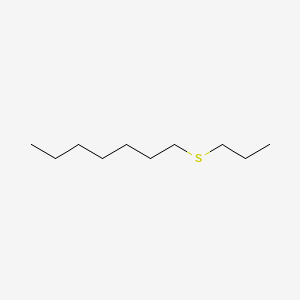

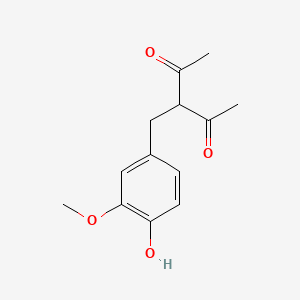


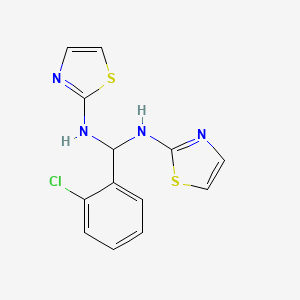

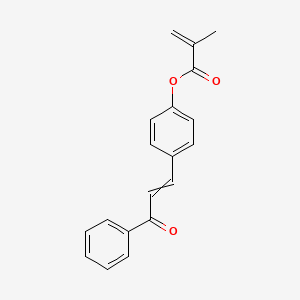
![Dispiro[2.1.2.1]octane](/img/structure/B14686361.png)
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)

